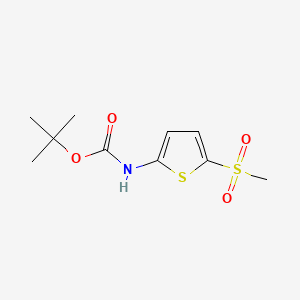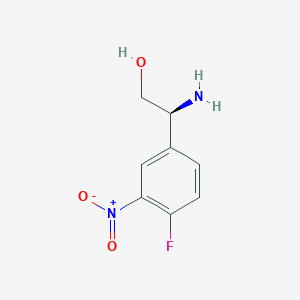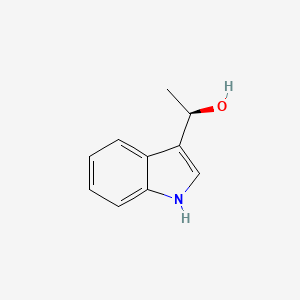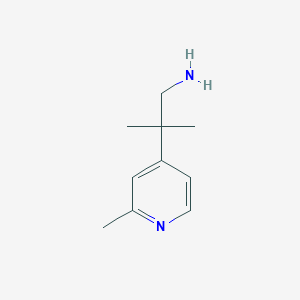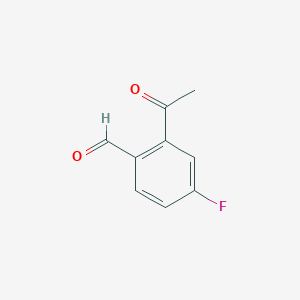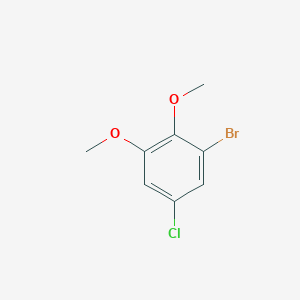
1-Bromo-5-chloro-2,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-chloro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-5-chloro-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the benzene ring and an electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination and chlorination of 2,3-dimethoxytoluene. The reaction conditions include the use of bromine and chlorine as reagents, with a suitable catalyst to facilitate the substitution reactions.
化学反応の分析
Types of Reactions
1-Bromo-5-chloro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. Catalysts such as iron(III) chloride or aluminum chloride are often used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogens with nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
科学的研究の応用
1-Bromo-5-chloro-2,3-dimethoxybenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-5-chloro-2,3-dimethoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
類似化合物との比較
1-Bromo-5-chloro-2,3-dimethoxybenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: This compound has two methoxy groups and a bromine atom but lacks the chlorine atom.
5-Chloro-1,3-dimethoxybenzene: This compound has two methoxy groups and a chlorine atom but lacks the bromine atom.
1-Bromo-2,4-dimethoxybenzene: This compound has two methoxy groups and a bromine atom but in different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC名 |
1-bromo-5-chloro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3 |
InChIキー |
BMHCSSDQKIHWCZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)Cl)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







